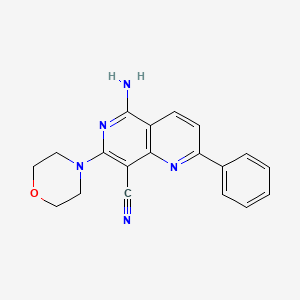![molecular formula C21H17N B14170831 [2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile CAS No. 927675-22-7](/img/structure/B14170831.png)
[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile is an organic compound characterized by its unique structure, which includes a phenyl group attached to a hepta-1,6-diyn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile typically involves the reaction of a phenylacetylene derivative with a suitable nitrile compound. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product under mild conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of phenylacetic acid or benzophenone derivatives.
Reduction: Production of primary amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
(E)-7-Phenyl-2-heptene-4,6-diyn-1-ol: A structurally related compound with similar chemical properties.
Phenylacetylene: Shares the phenylacetylene moiety but lacks the nitrile group.
Benzonitrile: Contains the nitrile group but lacks the extended alkyne chain.
Uniqueness
[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile is unique due to its combination of a phenylacetylene moiety with a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
927675-22-7 |
|---|---|
Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-[2-(7-phenylhepta-1,6-diynyl)phenyl]acetonitrile |
InChI |
InChI=1S/C21H17N/c22-18-17-21-16-10-9-15-20(21)14-8-3-1-2-5-11-19-12-6-4-7-13-19/h4,6-7,9-10,12-13,15-16H,1-3,17H2 |
InChI Key |
ZMMDXUCWAMBVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCC#CC2=CC=CC=C2CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
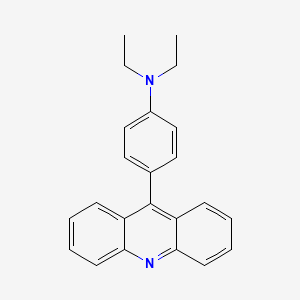
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
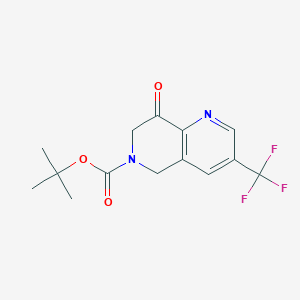
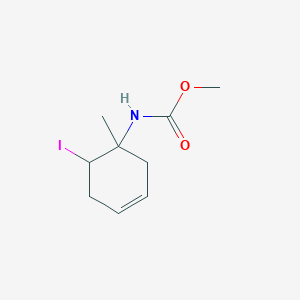
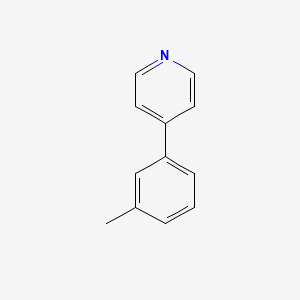
![N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine](/img/structure/B14170812.png)
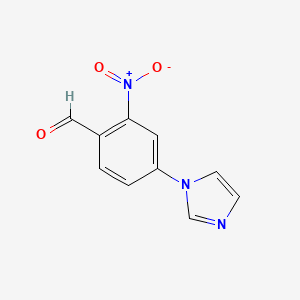
![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)
